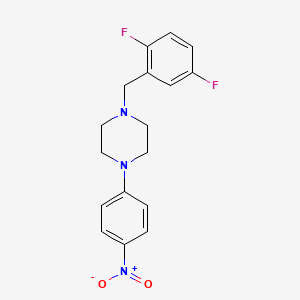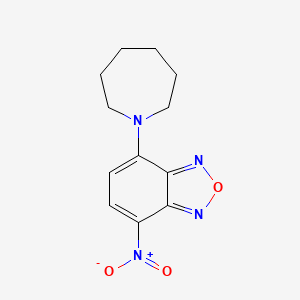![molecular formula C17H23ClN2O4S2 B5007373 4-(3-chloro-4-{[1-(methylsulfonyl)-4-piperidinyl]oxy}benzoyl)thiomorpholine](/img/structure/B5007373.png)
4-(3-chloro-4-{[1-(methylsulfonyl)-4-piperidinyl]oxy}benzoyl)thiomorpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “4-(3-chloro-4-{[1-(methylsulfonyl)-4-piperidinyl]oxy}benzoyl)thiomorpholine” is a complex organic molecule that contains several functional groups. It has a piperidine ring, which is a common structure in many pharmaceutical drugs. The molecule also contains a sulfonyl group (-SO2-), which is often found in antibiotics and other drugs. The presence of these functional groups suggests that this compound may have biological activity, although specific details would require further study .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. For example, the piperidine ring could be formed through a cyclization reaction, while the sulfonyl group could be introduced through a sulfonation reaction. The exact synthesis route would depend on the desired final product and the starting materials available .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The piperidine ring is a six-membered ring with one nitrogen atom, while the thiomorpholine ring is a six-membered ring with one sulfur and one nitrogen atom. The compound also contains a benzoyl group attached to the thiomorpholine ring, and a methylsulfonyl group attached to the piperidine ring via an ether linkage .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on the conditions and the reagents present. For example, the piperidine ring could undergo reactions typical of amines, such as acylation or alkylation. The sulfonyl group could potentially undergo reactions with nucleophiles, leading to the replacement of the sulfur atom .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as the size and shape of the molecule, the presence of polar or charged groups, and the flexibility of the molecule could all influence its properties. For example, the presence of the sulfonyl group could make the compound more polar, potentially affecting its solubility in different solvents .Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
[3-chloro-4-(1-methylsulfonylpiperidin-4-yl)oxyphenyl]-thiomorpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23ClN2O4S2/c1-26(22,23)20-6-4-14(5-7-20)24-16-3-2-13(12-15(16)18)17(21)19-8-10-25-11-9-19/h2-3,12,14H,4-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMUVNYDTNRKPLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)OC2=C(C=C(C=C2)C(=O)N3CCSCC3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23ClN2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-(2-methoxyphenoxy)phenyl]acetamide](/img/structure/B5007304.png)
![N~1~-{2-[(4-chlorophenyl)thio]ethyl}-N~2~-(4-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5007310.png)
![N-(2-methoxy-5-methylphenyl)-2-[(methylsulfonyl)amino]benzamide](/img/structure/B5007316.png)
![2-[(5-cyclopropyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5007322.png)

![1-cyclobutyl-4-[(4-cyclopentyl-1H-1,2,3-triazol-1-yl)methyl]piperidine trifluoroacetate](/img/structure/B5007335.png)



![4-methyl-1-[(4-methyl-5-phenyl-2-thienyl)carbonyl]piperidine](/img/structure/B5007383.png)
![2-[(4-methyl-1,3-thiazol-2-yl)thio]-N-[(2-phenoxy-3-pyridinyl)methyl]acetamide](/img/structure/B5007390.png)

![2-[(4-aminophenyl)amino]-3-(1-piperidinyl)naphthoquinone](/img/structure/B5007399.png)